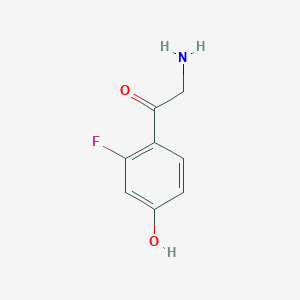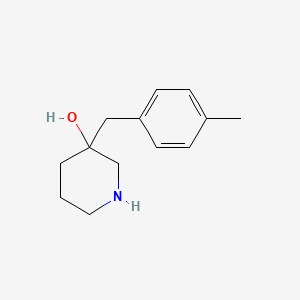![molecular formula C11H11Br2N3OS B13589908 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide is a compound that features an imidazole ring and a dibromothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide typically involves the reaction of 4,5-dibromothiophene-2-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups on the thiophene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and a base such as K2CO3 (potassium carbonate).
Oxidation and Reduction: Oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) and reducing agents like NaBH4 (sodium borohydride) are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the dibromo groups can yield various substituted thiophene derivatives, while oxidation of the imidazole ring can produce imidazole N-oxides.
科学的研究の応用
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involving imidazole or thiophene moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and conductive polymers.
作用機序
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, while the dibromothiophene moiety can engage in halogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
3-(1H-Imidazol-1-yl)propylamine: A precursor in the synthesis of the target compound, featuring an imidazole ring and a propylamine group.
4,5-Dibromothiophene-2-carboxylic acid: Another precursor, containing the dibromothiophene moiety.
N-(3-(1H-Imidazol-1-yl)propyl)-2-thiophenecarboxamide: A similar compound lacking the dibromo substituents on the thiophene ring.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide is unique due to the presence of both the imidazole and dibromothiophene moieties, which confer distinct electronic and steric properties
特性
分子式 |
C11H11Br2N3OS |
|---|---|
分子量 |
393.10 g/mol |
IUPAC名 |
4,5-dibromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c12-8-6-9(18-10(8)13)11(17)15-2-1-4-16-5-3-14-7-16/h3,5-7H,1-2,4H2,(H,15,17) |
InChIキー |
KGYWZRPTOMCUKK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=C(S2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
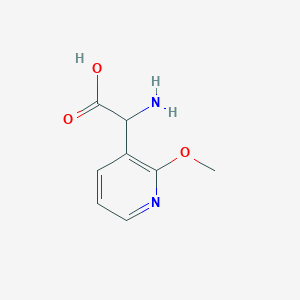


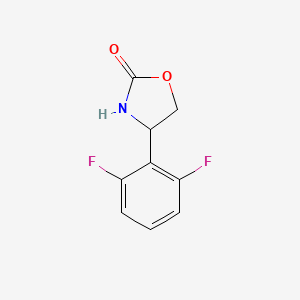
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

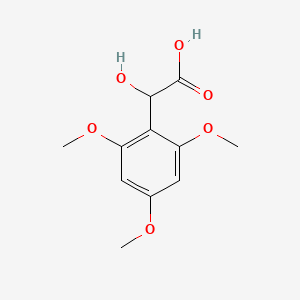
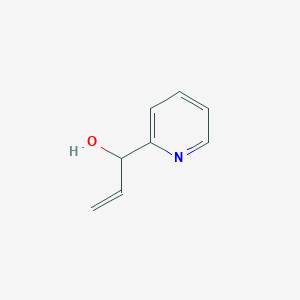
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
